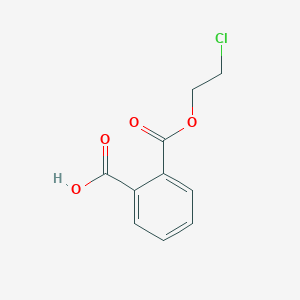2-((2-Chloroethoxy)carbonyl)benzoic acid
CAS No.:
Cat. No.: VC19722216
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9ClO4 |
|---|---|
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 2-(2-chloroethoxycarbonyl)benzoic acid |
| Standard InChI | InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
| Standard InChI Key | YTFGPKHKZPYPFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-((2-Chloroethoxy)carbonyl)benzoic acid consists of a benzoic acid backbone () modified at the ortho position by a 2-chloroethoxycarbonyl group (-). The chlorine atom at the terminal ethyl group introduces electrophilic reactivity, while the ester and carboxylic acid functionalities enable participation in hydrolysis and nucleophilic substitution reactions .
Physicochemical Profile
Key physicochemical parameters derived from experimental studies are summarized in Table 1.
Table 1: Physicochemical Properties of 2-((2-Chloroethoxy)carbonyl)benzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 228.629 |
| Exact Mass | 228.019 |
| PSA (Ų) | 63.60 |
| LogP | 1.78 |
The compound’s moderate LogP value (1.78) suggests balanced lipophilicity, indicating potential permeability across biological membranes, though this remains untested . The polar surface area (PSA) of 63.60 Ų reflects significant hydrogen-bonding capacity, likely influencing its solubility in polar solvents.
Synthesis and Characterization
Modern Analytical Techniques
Contemporary characterization relies on spectroscopic methods:
-
Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm confirm the presence of ester () and carboxylic acid () groups.
-
Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the aromatic protons (δ 7.5–8.1 ppm), chloroethyl chain (δ 3.7–4.3 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Chemical Reactivity and Functional Transformations
Ester Hydrolysis
The ester moiety undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-chloroethanol and phthalic acid derivatives. For instance, treatment with sodium hydroxide () produces disodium phthalate and 2-chloroethanol, a reaction critical for depolymerization studies .
Nucleophilic Substitution
The chloroethyl group participates in reactions with nucleophiles such as amines or thiols. For example, reaction with sodium azide () replaces chlorine with an azide group, forming 2-azidoethoxycarbonyl benzoic acid—a potential intermediate in click chemistry .
Decarboxylation
Under pyrolytic conditions (>200°C), the carboxylic acid group decarboxylates, generating carbon dioxide () and a residual aryl ethyl chloroester. This property may limit high-temperature applications but could be exploited in controlled-release formulations .
Comparative Analysis with Related Compounds
2-Chlorobenzoic Acid
Unlike 2-((2-chloroethoxy)carbonyl)benzoic acid, 2-chlorobenzoic acid lacks the ester functionality, reducing its reactivity toward nucleophiles. This difference underscores the former’s utility in synthetic chemistry, where the ester group acts as a leaving group or conjugation site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume